3-Methyl-2-phenylpentan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2-phenylpentan-1-ol can be synthesized through various methods. One common method involves the aldol condensation of cinnamaldehyde with propanal, followed by hydrogenation . The reaction conditions for the aldol condensation typically involve the use of a base such as sodium hydroxide in methanol. The resulting product, 2-methyl-5-phenylpenta-2,4-dienal, is then hydrogenated using catalysts like ruthenium or nickel supported on silica .
Another method involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound to yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-phenylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Methyl-2-phenylpentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Industry: Widely used in the fragrance industry for its pleasant floral scent.
Mechanism of Action
The mechanism of action of 3-Methyl-2-phenylpentan-1-ol involves its interaction with specific molecular targets and pathways. In the fragrance industry, its effect is primarily due to its ability to bind to olfactory receptors, eliciting a pleasant floral scent . In biological systems, it may interact with various enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-phenylpentan-1-ol: Similar in structure but differs in the position of the methyl group.
Phenylisohexanol: Another compound with a similar phenyl and hydroxyl group but different carbon chain length.
Uniqueness
3-Methyl-2-phenylpentan-1-ol is unique due to its specific floral scent and its stability in various formulations. Its ability to maintain a consistent fragrance profile makes it highly valuable in the fragrance industry .
Properties
CAS No. |
84658-56-0 |
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Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-methyl-2-phenylpentan-1-ol |
InChI |
InChI=1S/C12H18O/c1-3-10(2)12(9-13)11-7-5-4-6-8-11/h4-8,10,12-13H,3,9H2,1-2H3 |
InChI Key |
BPCBJIKKAINGQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CO)C1=CC=CC=C1 |
Origin of Product |
United States |
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